molecular formula C10H22O3 B1681271 Terpin hydrate CAS No. 2451-01-6

Terpin hydrate

Cat. No. B1681271
CAS RN: 2451-01-6
M. Wt: 190.28 g/mol
InChI Key: JGKJMBOJWVAMIJ-UHFFFAOYSA-N
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Description

Terpin hydrate is an expectorant commonly used to loosen mucus and ease congestion in patients with acute or chronic bronchitis and related pulmonary conditions . It is derived from sources such as turpentine, oregano, thyme, and eucalyptus .


Synthesis Analysis

Terpin hydrate can be synthesized from α-pinene by a direct one-stage hydration reaction mechanism . The influence of organic acids and a mixture of acid catalysts between organic acid and phosphoric acid has been investigated . Based on the experimental results, p-toluensulfonic acid showed better results compared to acetic and formic acid .


Molecular Structure Analysis

The molecular formula of Terpin hydrate is C10H22O3 . Its average mass is 190.280 Da and its monoisotopic mass is 190.156891 Da .


Chemical Reactions Analysis

The synthesis of terpineol, a product derived from terpin hydrate, was conducted first by fractionation of turpentine and followed by hydration reaction from fractionated α-pinene . This pathway is preferable since α-pinene conversion could produce terpineol with a yield of >75% compared to the synthesis pathway from turpentine (<40%) .


Physical And Chemical Properties Analysis

Terpin hydrate has a molecular weight of 190.28 g/mol . It is not considered a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Spectrophotometric Assay Development

A spectrophotometric assay method was developed involving terpin hydrate and phosphomolybdic acid, allowing for the determination of terpin hydrate content in pharmaceutical products. This method provides a precise tool for analyzing terpin hydrate in various formulations (Platt & James, 2006).

Zeolite Adsorption for Decolorization

Zeolites, used as adsorbents and catalysts, were studied for their effectiveness in decolorizing crude terpineol, which is derived from terpin hydrate. The study aimed to improve the commercial value of terpineol by removing unreacted terpin hydrate, enhancing its purity (Indarto et al., 2019).

Hydration State Evaluation Using Terahertz Spectroscopy

Terahertz (THz) spectroscopy, sensitive to water dynamics, was utilized to assess the global hydration state of saccharides, offering insights into the interaction of water with solutes like terpin hydrate. This innovative approach provides a deeper understanding of hydration dynamics in various compounds (Shiraga et al., 2013).

Conversion into Fine Chemicals

Terpin hydrate serves as a precursor in the production of fine chemicals. Through processes like isomerization and hydration, terpenes like terpin hydrate are transformed into valuable compounds for pharmaceuticals and other industries (Monteiro & Veloso, 2004).

Synthesis of p-Menthanediamine

A new synthesis route from terpin hydrate to p-menthanediamine (MDA) was developed, offering an effective and feasible method for producing MDA, a compound with applications in resin curing agents (Guan Yan, 2008).

Terahertz Technology for Pharmaceutical Applications

Terahertz technology, which detects molecular interactions in hydration reactions, holds promise for pharmaceutical applications. It offers novel ways to analyze and image pharmaceutical and biomedical substances, potentially involving terpin hydrate (Ajito, 2015).

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.H2O/c1-9(2,11)8-4-6-10(3,12)7-5-8;/h8,11-12H,4-7H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJMBOJWVAMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947401
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partially soluble in cold water
Record name Terpin hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Terpin hydrate improves mucociliary function by working directly on the bronchial secretory cells in the lower respiratory tract to liquify and facilitate the elimination of bronchial secretionsas well as exerting a weak antiseptic effect on the pulmonary parenchyma. It is thought to increase the amount of fluid in the respiratory tract, which increases the flow and clearance of local irritants and as well as reducing the viscosity of mucus.
Record name Terpin hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Terpin hydrate

CAS RN

2451-01-6
Record name Terpin hydrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanol, 4-hydroxy-α,α,4-trimethyl-, hydrate (1:1), cis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3V868548T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
MMA Hassan, JS Mossa, AHUK Taragan - Analytical profiles of drug …, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of terpin hydrate. Terpin hydrate is a …
Number of citations: 6 www.sciencedirect.com
ET Hahn - American Journal of Pharmacy (1835-1907), 1897 - search.proquest.com
In 1840, A. Wiggers contributed an article to the Annalen der Chemie, 33, 358, on the crystalline substance from turpentine oil, to which, however, he applied the name turpentine …
Number of citations: 0 search.proquest.com
CB Stone - Journal of Association of Official Agricultural …, 1932 - academic.oup.com
At the 1930 meeting Subcommitee B recommended that the method which was first reported by Harrison3 be given further study, especially in regard to further washing of the …
Number of citations: 0 academic.oup.com
ED Sumner - Journal of the American Pharmaceutical Association …, 1968 - Elsevier
… and ingredients used for official terpin hydrate elixirs since then. Only mod… Terpin hydrate is used in bronchitis, in doses of 125 to 300 mg as an ex· pectorant. Note that terpin hydrate …
Number of citations: 2 www.sciencedirect.com
RH Baum, EK Marr - Journal of Bacteriology, 1972 - Am Soc Microbiol
… Oxidation of terpin hydrate by cell suspensions appeared to be coincidentally … on terpin hydrate. Culture fluids in which the TH-4 organism was grown at the expense of cis-terpin hydrate …
Number of citations: 3 journals.asm.org
P Di Martino, F Piva, P Conflant… - Journal of thermal …, 1999 - akjournals.com
… of terpin hydrate was carried out in an open pan: a certain mass of terpin hydrate was … : after the addition of a calculated amount of terpin hydrate upon the anhydrous terpin formed in the …
Number of citations: 7 akjournals.com
CS Barnes - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… methylmagnesium iodide to give terpin hydrate in small yield. … to which gave rise to trans-terpin hydrate on further reaction. … then gave exclusively trans-terpin hydrate from V and cis-…
Number of citations: 6 www.publish.csiro.au
J Carol - Journal of Association of Official Agricultural Chemists, 1939 - academic.oup.com
… ) caused a constant loss of weight of the terpin hydrate residue. This was probably the result … a dry terpin hydrate residue. In a preliminary study, aliquots of a solution of terpin hydrate in …
Number of citations: 0 academic.oup.com
FN Guild - American Mineralogist: Journal of Earth and …, 1921 - pubs.geoscienceworld.org
… Dodge, of Brooklyn, suggested 2 that the mineral might be identical with terpin hydrate, a well known synthetic product of the laboratory, but unknown as a natural substance. …
Number of citations: 5 pubs.geoscienceworld.org
AG Murray - Journal of the American Pharmaceutical …, 1921 - scholar.archive.org
… terpin hydrate from the elixir it is desirable to use an immiscible solvent in which it is freely soluble. With respect to the solubility of terpin hydrate the … Beilstein states that terpin hydrate is …
Number of citations: 3 scholar.archive.org

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